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Compound of Interest

Compound Name: 2-Nitrophenanthraquinone

Cat. No.: B3054437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-
Nitrophenanthraquinone, a valuable intermediate in the development of novel therapeutic

agents and functional materials. The synthesis is a two-step process commencing with the

nitration of phenanthrene to produce a mixture of nitrophenanthrene isomers, followed by the

separation of the desired 2-nitrophenanthrene and its subsequent oxidation.

Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of 2-
Nitrophenanthraquinone. Please note that the yield for the nitration step can vary depending

on the specific conditions and the efficiency of isomer separation.

Table 1: Nitration of Phenanthrene
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Parameter Value Reference

Reactants

Phenanthrene 1.0 molar equivalent
[General electrophilic nitration

protocols]

Fuming Nitric Acid ~1.1 molar equivalents
[General electrophilic nitration

protocols]

Glacial Acetic Acid Solvent [1]

Reaction Conditions

Temperature 60°C [1]

Reaction Time 1 hour [1]

Product

Product Mixture
Mixture of nitrophenanthrene

isomers
[2]

Theoretical Yield
125% of starting material

weight
(Calculated)

Expected Isomer Ratio
Varies; 9-isomer is often

significant
[2]

Table 2: Oxidation of 2-Nitrophenanthrene to 2-Nitrophenanthraquinone
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Parameter Value Reference

Reactants

2-Nitrophenanthrene 1.0 molar equivalent (Assumed for protocol)

Chromic Acid (CrO₃) ~4.0 molar equivalents [2]

Sulfuric Acid (conc.) ~8.0 molar equivalents [2]

Water Solvent [2]

Reaction Conditions

Temperature
Gentle boiling (initially), then

reflux
[2]

Reaction Time ~20 minutes at reflux [2]

Product

Product 2-Nitrophenanthraquinone (Target)

Appearance
Expected to be a crystalline

solid
[2]

Reported Yield (for

phenanthrene)
44-48% [2]

Experimental Protocols
Part 1: Nitration of Phenanthrene

This protocol describes a general method for the nitration of phenanthrene, which results in a

mixture of isomers. The separation of 2-nitrophenanthrene is a critical subsequent step.

Materials:

Phenanthrene

Glacial Acetic Acid

Fuming Nitric Acid (d=1.5)
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Water

Benzene (for recrystallization)

Petroleum Ether (for recrystallization)

Equipment:

Round-bottom flask with a reflux condenser

Stirrer

Thermometer

Dropping funnel

Beaker

Buchner funnel and flask for vacuum filtration

Crystallization dish

Procedure:

In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve

phenanthrene in glacial acetic acid.

Heat the mixture to 60°C with stirring.

From the dropping funnel, add a solution of fuming nitric acid in glacial acetic acid dropwise

over one hour, maintaining the reaction temperature at 60°C.[1]

After the addition is complete, continue stirring at 60°C for an additional 30 minutes.

Cool the reaction mixture to approximately 10°C to induce crystallization of the

nitrophenanthrene isomers.

Collect the precipitated isomers by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold water.

Further product can be obtained from the mother liquor by the addition of water.

The crude product is a mixture of nitrophenanthrene isomers and will require separation.

Separation of 2-Nitrophenanthrene:

The separation of nitrophenanthrene isomers is challenging due to their similar physical

properties. Fractional crystallization or column chromatography are the recommended

methods.

Fractional Crystallization: This technique relies on the slight differences in solubility of the

isomers in a particular solvent. A suitable solvent system, such as a benzene-petroleum

ether mixture, should be used.[1] Multiple recrystallization steps will likely be necessary to

obtain pure 2-nitrophenanthrene.

Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g.,

hexane/ethyl acetate gradient) can be employed to separate the isomers based on their

different polarities.

Part 2: Oxidation of 2-Nitrophenanthrene to 2-Nitrophenanthraquinone

This protocol is adapted from the well-established method for the oxidation of phenanthrene to

phenanthrenequinone.[2]

Materials:

2-Nitrophenanthrene (isolated from Part 1)

Chromic Acid (CrO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Water

Sodium Carbonate solution (saturated)
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95% Ethanol (for recrystallization)

Equipment:

Three-necked round-bottom flask

Reflux condenser

Mechanical stirrer

Dropping funnel

Beakers

Buchner funnel and flask for vacuum filtration

Procedure:

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping

funnel, create a suspension of 2-nitrophenanthrene and chromic acid in water.

With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel. The

rate of addition should be controlled to maintain a gentle boiling of the reaction mixture.

After the initial addition of sulfuric acid is complete, add a solution of chromic acid in water

from the dropping funnel.

Heat the mixture to reflux and maintain for approximately 20 minutes.[2]

Cool the reaction mixture to room temperature and then pour it into an equal volume of cold

water.

Chill the mixture in an ice bath to precipitate the crude 2-nitrophenanthraquinone.

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the

filtrate is colorless.
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To purify the product, transfer the solid to a beaker and treat it with a saturated solution of

sodium carbonate with good stirring. This will liberate the quinone.

Collect the purified 2-nitrophenanthraquinone by vacuum filtration, wash well with cold

water, and dry.

Further purification can be achieved by recrystallization from 95% ethanol.[2]
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Caption: Experimental workflow for the synthesis of 2-Nitrophenanthraquinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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